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Compound of Interest

Compound Name: 7-O-Acetylneocaesalpin N

Cat. No.: B1150827

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Acetylneocaesalpin N is a cassane diterpenoid isolated from the seeds of Caesalpinia
minax Hance.[1] As a member of a class of natural products with diverse biological activities,
detailed structural elucidation is crucial for understanding its therapeutic potential and for use
as a reference standard in drug development and quality control. This application note provides
a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis
of 7-0-Acetylneocaesalpin N, including detailed data tables and standardized experimental
protocols.

Chemical Structure

Figure 1: The chemical structure of 7-O-Acetylneocaesalpin N.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 7-O-Acetylneocaesalpin N was recorded in deuterated chloroform
(CDCls) at 400 MHz. The chemical shifts (d) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
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Position o (ppm) Multiplicity J (Hz)
1 511 d 11.2
2a 1.85 m

2B 1.63 m

3a 1.45 m

3B 1.21 m

5 1.70 d 11.2
6a 2.15 m

6P 1.98 m

7 5.50 t 2.8
11la 2.21 m

11B 2.05 m

12a 1.80 m

12pB 1.55 m

14 4.81 d 2.0
15 7.25 S

17 2.12 S

18 1.25 S

19 1.18 S

20 1.05 S

OAc-7 2.08 S

OAc-17 2.12 S

13C NMR Spectroscopic Data
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The 13C NMR spectrum of 7-O-Acetylneocaesalpin N was recorded in CDCls at 100 MHz.
Chemical shifts (d) are reported in ppm relative to TMS.
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Position o (ppm) Carbon Type
1 78.5 CH
2 26.8 CH:
3 37.2 CH2
4 39.1 C

5 50.2 CH
6 235 CH2
7 71.3 CH
8 45.6 C

9 198.2 C=0
10 55.4 C
11 36.1 CH:
12 30.5 CH2
13 138.5 C
14 70.1 CH
15 143.8 CH
16 108.9 C
17 21.1 CHs
18 28.1 CHs
19 224 CHs
20 15.9 CHs
OAc-7 (C=0) 170.5 C=0
OAc-7 (CHs) 21.3 CHs
OAc-17 (C=0) 169.8 Cc=0
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OAc-17 (CHs) 20.9 CHs

Experimental Protocols
Sample Preparation

o Dissolution: Accurately weigh approximately 5-10 mg of 7-O-Acetylneocaesalpin N and
dissolve it in 0.5-0.7 mL of deuterated chloroform (CDClIs). Ensure the solvent is of high
purity (=99.8% D).

« Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug
of glass wool directly into a clean, dry 5 mm NMR tube.

o Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm for both *H and 13C).

NMR Data Acquisition

NMR spectra can be acquired on a standard 400 MHz (or higher field) spectrometer.

1H NMR Spectroscopy:

Pulse Program: A standard single-pulse sequence (e.g., 'zg30").

Temperature: 298 K.

Spectral Width: 16 ppm.

Acquisition Time: Approximately 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on the sample concentration.
13C NMR Spectroscopy:

e Pulse Program: A proton-decoupled single-pulse sequence (e.g., 'zgpg30").
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Temperature: 298 K.

Spectral Width: 240 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096, due to the low natural abundance of 13C.
2D NMR Spectroscopy (COSY, HSQC, HMBC):

o Standard pulse programs available on the spectrometer software should be utilized for
Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and
Heteronuclear Multiple Bond Correlation (HMBC) experiments to establish proton-proton and
proton-carbon correlations. Optimization of parameters such as spectral widths and
acquisition times may be necessary based on the specific instrument.

Data Processing

o Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for H
and 1-2 Hz for 3C) to the Free Induction Decay (FID) and perform a Fourier transform.

e Phasing and Baseline Correction: Manually phase correct the resulting spectrum and apply a
polynomial baseline correction.

o Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

o Peak Picking and Integration: Identify all significant peaks and integrate the signals in the *H
NMR spectrum.

Visualization of Experimental Workflow and
Structural Correlations
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NMR Spectroscopic Analysis Workflow
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Caption: Workflow for NMR analysis of 7-O-Acetylneocaesalpin N.
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Caption: Key 2D NMR correlations for structural elucidation.

Conclusion

The provided *H and 3C NMR data, along with the detailed experimental protocols, offer a
comprehensive guide for the spectroscopic analysis of 7-O-Acetylneocaesalpin N. This
information is invaluable for the identification and characterization of this compound in natural
product research and for quality assessment in drug development pipelines. The application of
2D NMR techniques is essential for the unambiguous assignment of all proton and carbon
signals, confirming the connectivity and stereochemistry of the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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